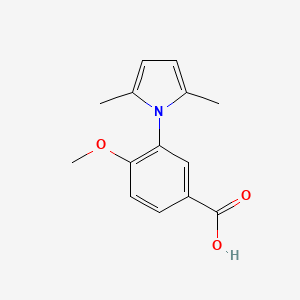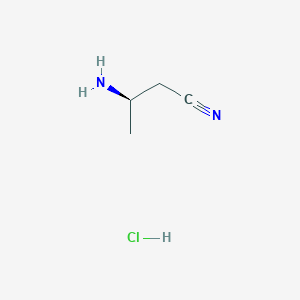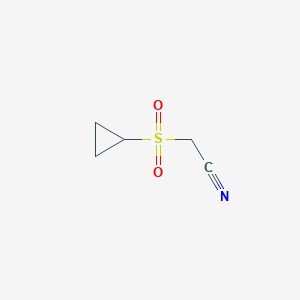
Cyclopropanesulfonyl-acetonitrile
Descripción general
Descripción
Cyclopropanesulfonyl-acetonitrile, also known as 2-(cyclopropanesulfonyl)acetonitrile, is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for Cyclopropanesulfonyl-acetonitrile is 1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
Cyclopropanesulfonyl-acetonitrile is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Phototrifluoromethylsulfenylation of Phenylcyclopropane : Cyclopropane derivatives, similar to Cyclopropanesulfonyl-acetonitrile, undergo unique reactions. For instance, the phototrifluoromethylsulfenylation of phenylcyclopropane in acetonitrile results in various compounds, showcasing the reactivity of cyclopropane derivatives under specific conditions (Munavalli et al., 1998).
Dipyrromethane Macrocycles Synthesis : Cyclopropanesulfonyl-acetonitrile-related compounds have applications in synthesizing macrocyclic structures like diamidodipyrromethane, which exhibit high selectivity for certain anions. This has potential implications in areas like nuclear waste remediation (Sessler et al., 2004).
Cyclopropanation of Aryl Acetates and Acetonitriles : Research has developed methods for the cyclopropanation of aryl acetates and aryl acetonitriles using vinyl diphenyl sulfonium triflate salt, indicating the versatility of cyclopropane derivatives in organic synthesis (Zhou et al., 2018).
Electrosynthesis of Isothiazoles : Cyclopropanesulfonyl-acetonitrile and its derivatives can be used in the electrosynthesis of sulfur-containing compounds, showcasing their utility in synthesizing structurally unique and potentially bioactive molecules (Kunugi et al., 1999).
Electrolyte Solvation in Lithium-Ion Batteries : Derivatives like (Phenylsulfonyl)acetonitrile have been investigated as high-voltage additives in lithium-ion batteries, showing the potential of cyclopropane derivatives in enhancing the performance of energy storage devices (Deng et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropylsulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXXULKHKGKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







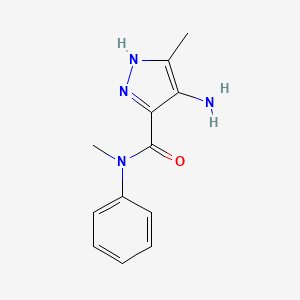

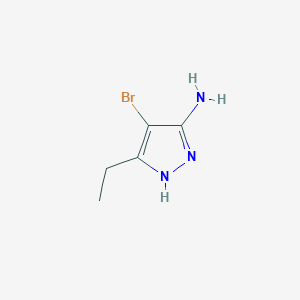
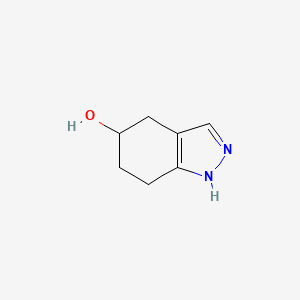

![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
